molecular formula C14H15NO3S B14562490 Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- CAS No. 61928-47-0

Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)-

Cat. No.: B14562490
CAS No.: 61928-47-0
M. Wt: 277.34 g/mol
InChI Key: CHSAPBVBKCVPPW-UHFFFAOYSA-N
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Description

Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- is a complex organic compound that features a thiazole ring and a phenolic group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

CAS No.

61928-47-0

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C14H15NO3S/c1-8-14(19-9(2)15-8)7-13(17)11-5-4-10(18-3)6-12(11)16/h4-6,16H,7H2,1-3H3

InChI Key

CHSAPBVBKCVPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)C2=C(C=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach might include the formation of the thiazole ring followed by the introduction of the phenolic group. Specific reagents and catalysts, such as thionyl chloride for thiazole formation and methoxyphenol for the phenolic group, are often used under controlled conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in ethanone can be reduced to alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- exerts its effects depends on its interaction with molecular targets. For instance, it might inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxyphenyl)-: Lacks the methoxy group.

    Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(4-methoxyphenyl)-: Lacks the hydroxyl group.

Uniqueness

The presence of both the methoxy and hydroxyl groups in Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

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